molecular formula C22H39BN2O3Si B6333312 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 1020658-62-1

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No. B6333312
CAS RN: 1020658-62-1
M. Wt: 418.5 g/mol
InChI Key: RRMATIXILFUHBR-UHFFFAOYSA-N
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Description

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . This compound can be used as a reactant to synthesize aromatic copolyamides, which are applicable as fluorescent chemosensors for the detection of Cr, Fe, and Cu ions in organic-aqueous solutions .


Synthesis Analysis

The synthesis of this compound involves the process of catalytic protodeboronation of pinacol boronic esters . This process is not well developed, but it utilizes a radical approach . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C16H25BN2O2 . The linear formula is also C16H25BN2O2, and the formula weight is 288.19 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. Our compound serves as an organoboron reagent in SM coupling reactions. Here’s why it’s valuable:

DYRK1A Inhibitors

In the field of medicinal chemistry, our compound contributes to the synthesis of pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These compounds serve as DYRK1A inhibitors, targeting a kinase involved in neurodevelopmental disorders and Alzheimer’s disease .

Protodeboronation for Indolizidine Synthesis

Researchers have employed protodeboronation using our compound to synthesize indolizidine derivatives. By preventing aryl addition to the lactam moiety, this method affords indolizidine products with good diastereoselectivity .

Secondary Alkyl Radical Reduction

Our compound also participates in a unique protodeboronation process. Unlike traditional Renaud protodeboronation, which works with primary B-esters, this method utilizes pinacol boronic esters. It reduces secondary alkyl radicals, providing access to diverse organic molecules .

Future Directions

The future directions for the research and application of this compound could involve the development of more efficient and effective methods for its synthesis, particularly in the area of catalytic protodeboronation . Additionally, its use in the synthesis of aromatic copolyamides for the detection of various ions presents an interesting area for future exploration .

properties

IUPAC Name

tert-butyl-dimethyl-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]oxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39BN2O3Si/c1-20(2,3)29(8,9)26-18-12-14-25(15-13-18)19-11-10-17(16-24-19)23-27-21(4,5)22(6,7)28-23/h10-11,16,18H,12-15H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMATIXILFUHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester

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